Steviol methyl ester Steviol methyl ester
Brand Name: Vulcanchem
CAS No.: 14364-16-0
VCID: VC0192449
InChI:
SMILES:
Molecular Formula: C21H32O3
Molecular Weight: 332.48

Steviol methyl ester

CAS No.: 14364-16-0

Cat. No.: VC0192449

Molecular Formula: C21H32O3

Molecular Weight: 332.48

* For research use only. Not for human or veterinary use.

Steviol methyl ester - 14364-16-0

CAS No. 14364-16-0
Molecular Formula C21H32O3
Molecular Weight 332.48

Chemical Structure and Properties

Molecular Composition and Identification

Steviol methyl ester (CAS: 14364-16-0) is characterized by the molecular formula C21H32O3 with a molecular weight of 332.48 g/mol. Structurally, this compound features a bicyclic core typical of diterpenes, with a carboxylate group converted into a methyl ester through chemical modification of the parent steviol molecule. The compound maintains the ent-kaurene skeleton that is characteristic of steviol glycosides, providing it with distinctive chemical behavior and potential biological activities.

Structural Characteristics

The structure of steviol methyl ester differs from its parent compound steviol (C20H30O3) primarily through the methylation of the carboxylic acid group, resulting in an ester functional group that alters its physicochemical properties . This esterification modifies important characteristics including polarity, lipophilicity, and biological interaction potential. The core bicyclic structure remains intact, preserving the spatial configuration that contributes to its specialized biological recognition.

Comparative Physical Properties

While specific physical data on steviol methyl ester is limited in current literature, comparative analysis with its parent compound steviol provides useful insights into its likely properties.

Table 1: Comparative Physical Properties of Steviol and Steviol Methyl Ester

PropertySteviolSteviol Methyl Ester
Molecular FormulaC20H30O3 C21H32O3
Molecular Weight318.450 g/mol 332.48 g/mol
Melting Point215°C Not specified in literature
Boiling Point464.5±45.0°C at 760 mmHg Likely higher than steviol due to esterification
Density1.2±0.1 g/cm3 Not specified in literature
Flash Point248.8±25.2°C Not specified in literature

The esterification of the carboxyl group in steviol to form steviol methyl ester likely increases its lipophilicity while potentially decreasing its water solubility compared to steviol. These modifications may significantly impact its pharmacokinetic properties, including absorption and distribution within biological systems.

Synthesis Methods

Traditional Synthetic Pathway

The synthesis of steviol methyl ester typically follows a well-established two-step process beginning with naturally occurring stevioside :

  • Initial hydrolysis of stevioside to produce steviol through removal of glucose moieties

  • Subsequent esterification of the carboxyl group using diazomethane to yield steviol methyl ester

This synthetic route represents the conventional approach documented in scientific literature for obtaining steviol methyl ester from natural sources of steviol glycosides .

Advanced Biotechnological Approaches

Recent advances in metabolic engineering have facilitated alternative approaches to steviol methyl ester production. These methods employ microorganisms such as Escherichia coli that have been genetically modified to optimize yields through synthetic biology approaches. These biotechnological methods potentially offer more sustainable and economically viable production routes compared to traditional chemical synthesis.

Specialized Epoxidation Protocols

Research into steviol methyl ester derivatives has developed specific protocols for further chemical modifications. For example, the epoxidation of steviol methyl ester can be achieved using t-BuOOH (tert-butyl hydroperoxide) in the presence of vanadyl acetylacetonate (VO(acac)2) as a catalyst . This stereospecific reaction produces cis-epoxyalcohol derivatives with defined stereochemistry. Alternative approaches using dimethyldioxirane (DMDO) have also been investigated to produce different diastereoisomers of these epoxide derivatives .

Metabolic Transformations

Fungal Metabolism Studies

Significant research has documented the biotransformation of steviol methyl ester by the fungus Gibberella fujikuroi. Studies by Shigematsu et al. demonstrated that this organism converts steviol methyl ester into five previously unidentified metabolites along with one known compound (methyl ent-7α,13-dihydroxykaur-16-en-19-oate) . These biotransformations primarily involve hydroxylation at various positions on the ent-kaurene skeleton, demonstrating the ability of microbial systems to perform regio- and stereoselective modifications that would be challenging through conventional chemical methods.

Characterized Metabolites

The fungal metabolism of steviol methyl ester produces a diverse array of hydroxylated derivatives with potential biological significance:

Table 2: Metabolites of Steviol Methyl Ester by Gibberella fujikuroi

MetaboliteChemical IdentityStructural Modification
Metabolite 1Methyl ent-7α,13-dihydroxykaur-16-en-19-oateKnown compound with hydroxylation at 7α and 13 positions
Metabolite 2Methyl ent-7β,13-dihydroxykaur-16-en-19-oateNovel compound with hydroxylation at 7β and 13 positions
Metabolite 3Methyl ent-11α,13-dihydroxykaur-16-en-19-oateNovel compound with hydroxylation at 11α and 13 positions
Metabolite 4Methyl ent-1β,11α,13-trihydroxykaur-16-en-19-oateNovel trihydroxylated compound
Metabolite 5Methyl ent-11α,13,15β-trihydroxykaur-16-en-19-oateNovel trihydroxylated compound with different positional specificity
Metabolite 6Methyl ent-13,15β-dihydroxy-11-oxokaur-16-en-19-oateNovel compound featuring oxidation at position 11

These diverse metabolic products demonstrate the potential for generating a library of structurally related compounds with potentially distinct biological activities through microbial transformation approaches .

Chemical Reactivity

Epoxidation Reactions

Steviol methyl ester contains reactive sites that can undergo various chemical transformations. The C16-C17 double bond is particularly susceptible to epoxidation reactions, which can proceed with high stereoselectivity under appropriate conditions . These epoxidation reactions provide an important synthetic route to producing novel derivatives with enhanced or altered biological activities.

Structure-Reactivity Relationships

The reactivity pattern of steviol methyl ester is influenced by its distinctive structure:

  • The methyl ester group provides a site for potential hydrolysis or transesterification reactions

  • The C16-C17 double bond offers opportunities for addition reactions including epoxidation

  • The tertiary hydroxyl group at C13 may participate in oxidation or substitution reactions

These structural features collectively determine the chemical behavior of steviol methyl ester in both synthetic applications and biological systems.

Biological and Pharmaceutical Applications

Antiproliferative Activity

Research has documented significant antiproliferative properties of steviol methyl ester and its derivatives. Scientific studies have employed stereoselective synthesis to develop diverse steviol-based compounds with potential anticancer activities . While the precise mechanisms remain under investigation, these findings suggest potential applications in cancer research and drug development. The structural modifications of steviol methyl ester, particularly through epoxidation and hydroxylation, appear to influence its antiproliferative potential.

Comparative Analysis with Related Compounds

Comparison with Other Methyl Esters

Steviol methyl ester shares the ester functional group with fatty acid methyl esters (FAMEs) but differs substantially in its core structure and applications . While FAMEs feature long-chain aliphatic structures and are primarily used in biodiesel production and detergent manufacturing, steviol methyl ester possesses a complex bicyclic diterpene structure with different physicochemical properties and potential applications in pharmaceutical research.

Table 3: Comparative Analysis of Steviol Methyl Ester and FAMEs

CharacteristicSteviol Methyl EsterFatty Acid Methyl Esters
Core StructureBicyclic diterpene with ent-kaurene skeletonLinear aliphatic chain
Typical SourceDerivatives of steviol from Stevia rebaudianaTransesterification of fatty acids from various sources
Primary ApplicationsResearch compound with potential pharmaceutical applicationsBiodiesel production, detergents, microbial fingerprinting
Molecular Weight Range332.48 g/molVaries by chain length (e.g., methyl palmitate: 270.45 g/mol)
Chemical ReactivityReactive at double bond and ester groupPrimarily reactive at ester group

Structural Relationship to Steviol Glycosides

Steviol methyl ester represents an important intermediate compound in the structural continuum between steviol and the complex steviol glycosides used as commercial sweeteners . The structural modifications that differentiate steviol methyl ester from steviol glycosides primarily involve the absence of sugar moieties at specific positions. This structural relationship provides valuable insights into how molecular modifications affect both physical properties and biological activities.

Current Research Directions and Future Prospects

Synthesis Optimization

Current research focuses on developing more efficient and environmentally sustainable methods for synthesizing steviol methyl ester. This includes investigation of enzymatic approaches that may offer improved stereoselectivity and reduced environmental impact compared to chemical methods utilizing diazomethane, which presents safety and environmental concerns. Biotechnological approaches using engineered microorganisms represent another promising direction for optimizing production.

Expansion of the Derivative Library

The generation of novel steviol methyl ester derivatives through chemical modification and microbial transformation continues to expand the library of structurally related compounds. These efforts aim to identify derivatives with enhanced biological activities or improved physicochemical properties for specific applications. The epoxidation and hydroxylation reactions represent particularly valuable strategies for generating structural diversity .

Mechanistic Studies of Biological Activities

Future research will likely focus on elucidating the precise mechanisms underlying the biological activities of steviol methyl ester and its derivatives. This includes investigation of specific molecular targets, structure-activity relationships, and pharmacokinetic properties. Such mechanistic understanding will be crucial for rational design of optimized derivatives with enhanced efficacy and selectivity.

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